6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

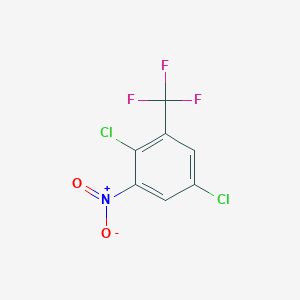

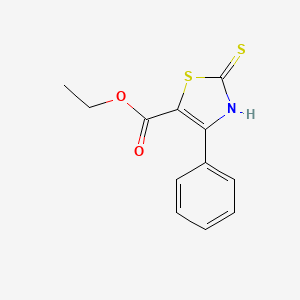

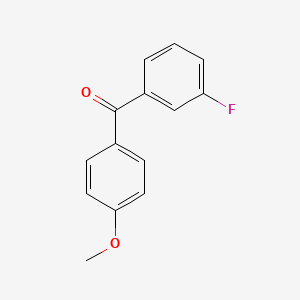

“6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is a chemical compound with the molecular formula C8H4F3NO4 . It belongs to the family of pyridine-2,3-dicarboxylic acid derivatives, which have various applications in pharmaceutical, agricultural, and industrial fields.

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid”, often involves a stepwise liquid-phase/vapor-phase process . The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced under liquid-phase conditions, followed by vapor-phase fluorination of 2,3,5-DCTC to produce 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a trifluoromethyl group (-CF3) and at the 2 and 3 positions with carboxylic acid groups (-COOH) .Wissenschaftliche Forschungsanwendungen

Metalation and Functionalization

Metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, have been explored for selective carboxylation and other functionalizations. These processes enable the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids in a straightforward manner, showcasing their potential in organic synthesis and material science applications (Schlosser & Marull, 2003).

Hydrogen Bonding Studies

The study of hydrogen bonding in different charged forms of pyridine- and pyrazine-dicarboxylic acids, including zwitterions, has been instrumental in understanding the structural aspects of these compounds. This research aids in the design of molecular materials with desired properties, such as polymers or molecular recognition systems (Alfonso, Wang, & Stoeckli-Evans, 2001).

Coordination Polymers and MOFs

The use of pyridine-dicarboxylic acids in the synthesis of metal-organic frameworks (MOFs) and coordination polymers has been extensively studied. These compounds exhibit diverse structural motifs and have applications ranging from catalysis to gas storage. For instance, the synthesis and luminescent properties of lanthanide organic frameworks based on pyridine-dicarboxylic acid have been investigated, highlighting their potential in luminescent materials (Yang et al., 2012).

Synthetic Routes to Trifluoromethyl-Substituted Compounds

Research on rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids has led to the development of efficient synthetic routes. These strategies are valuable for the synthesis of intermediates used in pharmaceuticals and agrochemicals (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Uranyl Complexes

The interaction of pyridine-dicarboxylic acids with uranyl nitrate, leading to the formation of mononuclear and dinuclear complexes, demonstrates the versatility of these acids in coordination chemistry. Such complexes contribute to our understanding of uranyl interactions and potential applications in nuclear waste management (Masci & Thuéry, 2005).

Zukünftige Richtungen

The future directions for “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKAVDDRGVIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547832 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

CAS RN |

90376-94-6 |

Source

|

| Record name | 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)